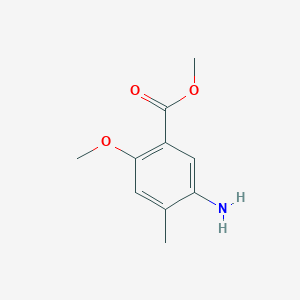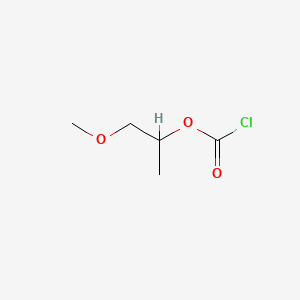
N-(2,6-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
The structural aspects and properties of derivatives similar to the specified compound have been extensively studied. For instance, derivatives containing isoquinoline exhibit interesting behaviors upon treatment with mineral acids, leading to the formation of gels or crystalline salts, and showing enhanced fluorescence emission under specific conditions (Karmakar, Sarma, & Baruah, 2007). This suggests potential applications in materials science, particularly in the development of fluorescent materials and sensors.
Molecular Conformation and Crystal Structure
The molecular conformation and crystal structure of similar compounds have been studied, revealing that they crystallize with specific molecules in the asymmetric unit, linked through hydrogen bonds (Gowda, Svoboda, & Fuess, 2007). Understanding these structural properties is crucial for designing compounds with desired physical and chemical characteristics, such as solubility and stability, which are important for pharmaceutical and materials science applications.
Analgesic and Cognitive Enhancing Properties
Research on derivatives of the specified compound has also explored their potential as analgesic and cognitive-enhancing agents. For example, certain capsaicinoid derivatives exhibit potent analgesic properties, as determined by their crystal structure and intermolecular hydrogen bonds, suggesting their utility in pain management (Park, Park, Lee, & Kim, 1995). Additionally, some derivatives have been shown to improve learning and memory in rat models, indicating potential applications in treating cognitive disorders (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).
Antimicrobial Activity
The synthesis and evaluation of certain acetamide derivatives have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). This highlights the potential of these compounds in developing new antimicrobial agents to address the challenge of antibiotic resistance.
Environmental Toxicology
Some studies have focused on the environmental toxicology of chloroacetamides, including compounds structurally related to the specified chemical (Weisshaar & Böger, 1989). Understanding the environmental impact and toxicity of these compounds is essential for assessing their safety and regulatory compliance, especially in agricultural applications.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-7-8-16-15(9-12)10-18(24)22(21-16)11-17(23)20-19-13(2)5-4-6-14(19)3/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDGFFUYOFXZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)


![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)

![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)
![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)




